molecular formula C12H8F3NO2S B2781186 2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid CAS No. 17969-63-0

2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B2781186
CAS No.: 17969-63-0
M. Wt: 287.26
InChI Key: IOSJMGIPOGWVTB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)8-3-1-7(2-4-8)11-16-9(6-19-11)5-10(17)18/h1-4,6H,5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSJMGIPOGWVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of appropriate precursors to form the thiazole ring, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.

Scientific Research Applications

2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Thiazole-Based Acetic Acids
Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid (Target) -CF₃ C₁₂H₉F₃N₂O₂S 302.27 High lipophilicity; potential enzyme inhibition
2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid -F C₁₁H₈FNO₂S 237.25 Lower metabolic stability; reduced binding affinity in docking studies
2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetic acid -Br C₁₁H₈BrNO₂S 298.16 Increased molecular weight; halogen bonding potential

Key Observations :

  • The -CF₃ group in the target compound enhances electron-withdrawing effects and hydrophobic interactions compared to halogens like -F or -Br .
  • Bromine substituents may improve crystallinity but introduce steric hindrance .

Functional Group Modifications

Table 2: Derivatives with Modified Acetic Acid Moieties
Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (Target) -COOH C₁₂H₉F₃N₂O₂S 302.27 Acidic; forms salts
Ethyl 2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate -COOEt (ester) C₁₄H₁₂F₃NO₂S 315.31 Improved solubility in organic solvents; irritant (Xi hazard)
1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one -COCH₃ (acetyl) C₁₂H₈F₃NOS 271.26 Neutral; reduced hydrogen-bonding capacity

Key Observations :

  • The carboxylic acid form (target compound) is critical for ionic interactions in biological systems, while the ester derivative is more suitable for synthetic intermediates .

Thiazole Ring Modifications

Table 3: Variations in Thiazole Substituents
Compound Name Thiazole Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid -CH₃ at thiazole C2 C₁₂H₁₁NO₂S 233.29 Increased steric bulk; altered electronic profile
[2-(2-Fluorophenylamino)-thiazol-4-yl]acetic acid -NH-C₆H₄F at thiazole C2 C₁₁H₈FN₂O₂S 252.26 Enhanced hydrogen-bonding via -NH- group

Key Observations :

  • Amino linkages (e.g., -NH-C₆H₄F) introduce additional hydrogen-bond donors, improving target selectivity .

Biological Activity

2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid (CAS Number: 17969-63-0) is a synthetic compound characterized by its unique thiazole and trifluoromethyl functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

  • Molecular Formula : C12H8F3NO2S
  • Molecular Weight : 287.26 g/mol
  • Melting Point : 134 - 136 °C

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound demonstrates promising results in several studies.

Antitumor Activity

Several studies have highlighted the antitumor potential of thiazole derivatives. For instance:

  • Mechanism of Action : The thiazole moiety is known to interact with cellular targets involved in apoptosis and cell cycle regulation. The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity of these compounds.
  • Efficacy : In vitro studies have shown that similar thiazole derivatives exhibit IC50 values ranging from 1.61 to 2.00 µg/mL against various cancer cell lines, indicating significant cytotoxic effects .
CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties:

  • In Vitro Studies : Compounds similar to this compound have shown effective antibacterial activity against various strains, potentially due to their ability to disrupt bacterial cell wall synthesis.
  • Comparative Efficacy : Some studies report that certain thiazole derivatives exhibit antimicrobial activity comparable to standard antibiotics like norfloxacin .

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds can be significantly influenced by their structural characteristics:

  • Electron-Withdrawing Groups : The presence of trifluoromethyl groups has been correlated with enhanced potency against cancer cells due to increased lipophilicity and improved binding affinity to target proteins.
  • Substituent Positioning : Variations in the positioning of substituents on the phenyl ring impact both the solubility and biological activity of the compounds.

Case Studies

  • Study on Anticancer Activity :
    • A series of thiazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The study found that modifications at the para position of the phenyl ring significantly increased anticancer activity compared to meta or ortho substitutions .
  • Antimicrobial Efficacy Assessment :
    • A comparative study evaluated the antimicrobial efficacy of several thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a trifluoromethyl substituent exhibited superior activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Step 1 : Start with 4-(trifluoromethyl)phenyl thioamide derivatives. React with α-haloketones (e.g., chloroacetone) to form the thiazole core via Hantzsch thiazole synthesis .
  • Step 2 : Introduce the acetic acid moiety through nucleophilic substitution or condensation with chloroacetic acid under alkaline reflux conditions (e.g., NaOH/ethanol, 60–80°C) .
  • Critical Factors : Temperature control (excessive heat degrades the trifluoromethyl group), solvent polarity (ethanol or DMF enhances solubility), and stoichiometric ratios (excess chloroacetic acid improves yield) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

  • Methodological Answer :

  • IR Spectrophotometry : Confirm functional groups (e.g., C=O stretch of acetic acid at ~1700 cm⁻¹, C-F vibrations near 1100–1200 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign signals for the trifluoromethylphenyl group (δ ~7.5–8.0 ppm for aromatic protons) and thiazole protons (δ ~6.5–7.0 ppm) .
  • HPLC-DAD : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30 v/v) + 0.1% TFA .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

  • Methodological Answer :

  • Solubility : Poor in water; soluble in polar aprotic solvents (DMSO, DMF) and ethanol. Enhanced solubility at pH >7 due to deprotonation of the carboxylic acid group .
  • Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store at –20°C in inert atmospheres (N₂) to prevent oxidation of the thiazole ring .

Advanced Research Questions

Q. How can researchers optimize synthesis to address low yields in the cyclization step?

  • Methodological Answer :

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs conventional) and improve yield (85% vs. 60%) by enhancing energy transfer .
  • Solvent Optimization : Replace ethanol with ionic liquids (e.g., [BMIM][BF₄]) to stabilize intermediates and reduce side reactions .

Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ = 367.3 g/mol) .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects influencing spectral assignments .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified trifluoromethyl positions (e.g., meta vs. para) or replacement with other electron-withdrawing groups (e.g., –NO₂) .
  • Bioassay Design : Test against enzyme targets (e.g., COX-2 inhibition) or microbial strains (e.g., S. aureus MIC assays) using standardized protocols .
  • Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. How should researchers handle contradictions in analytical data, such as inconsistent mass balance in degradation studies?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV, 254 nm), and oxidative stress (H₂O₂). Use LC-MS to identify degradation products (e.g., hydrolyzed acetic acid moiety) .
  • Mass Balance Reconciliation : Account for volatile byproducts (e.g., CO₂ from decarboxylation) via headspace GC-MS .

Key Research Findings

  • Synthetic Efficiency : Microwave-assisted methods reduce reaction time by 50% while improving yield .
  • Biological Potential : Analogues with para-substituted trifluoromethyl groups show 2–3x higher antimicrobial activity than meta-substituted variants .
  • Stability Limitation : The compound degrades by 15% within 48 hours at pH 8.0, necessitating pH-controlled formulations for in vivo studies .

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